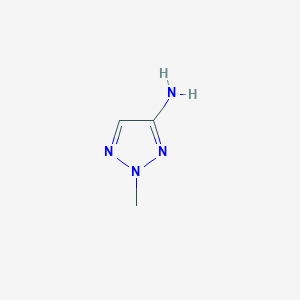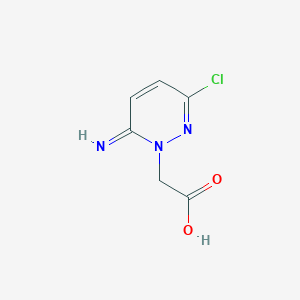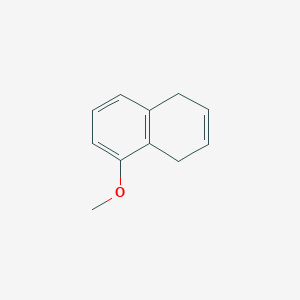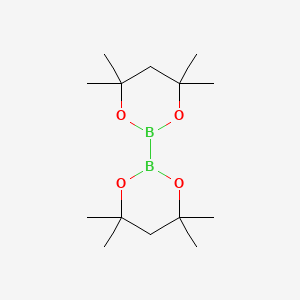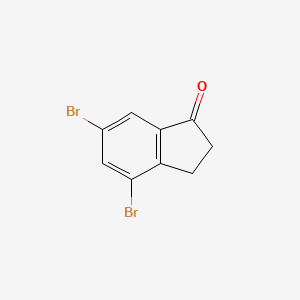
(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid
説明
3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid is an organic compound with the following properties:
- Empirical Formula: C<sub>13</sub>H<sub>11</sub>BCl<sub>2</sub>O<sub>3</sub>
- Molecular Weight: 296.94 g/mol
- CAS Number: 849062-26-6
Molecular Structure Analysis
The molecular formula suggests that it contains a phenyl ring, a boron atom, and chlorine substituents. The specific arrangement of atoms can be visualized using molecular modeling software.
Chemical Reactions Analysis
- 1,4-conjugate addition reactions : It can participate in reactions with ethenesulfonamides to form arylethanesulfonamides.
- Suzuki-Miyaura reactions : It can undergo cross-coupling reactions with dibromotrifluoromethylbenzene.
- Other coupling reactions : It may react with diazoesters or potassium cyanate.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 216-219°C (literature value).
- Density : Not specified.
- Solubility : It is usually soluble in organic solvents.
科学的研究の応用
-
Suzuki-Miyaura Coupling Reactions : Boronic acids are often used in Suzuki-Miyaura coupling reactions . This is a type of palladium-catalyzed cross coupling reaction, which is used to form carbon-carbon bonds. In this reaction, a boronic acid reacts with an organohalide in the presence of a base and a palladium catalyst to form a new carbon-carbon bond.
-
Mizoroki-Heck Reactions : Boronic acids can also be used in Mizoroki-Heck reactions . This is another type of palladium-catalyzed cross coupling reaction, which is used to form carbon-carbon double bonds. In this reaction, a boronic acid reacts with an alkene in the presence of a base and a palladium catalyst to form a new carbon-carbon double bond.
-
Synthesis of Biarylketones and Phthalides : Boronic acids can be used in the synthesis of biarylketones and phthalides . These compounds are often used in the synthesis of various pharmaceuticals and other organic compounds.
-
Cross-Coupling Reactions with Diazoesters or Potassium Cyanate : Boronic acids can react with diazoesters or potassium cyanate in cross-coupling reactions . These reactions can be used to form carbon-nitrogen and carbon-oxygen bonds, which are important in the synthesis of various organic compounds.
-
Suzuki-Miyaura Coupling Reactions : Boronic acids are often used in Suzuki-Miyaura coupling reactions . This is a type of palladium-catalyzed cross coupling reaction, which is used to form carbon-carbon bonds. In this reaction, a boronic acid reacts with an organohalide in the presence of a base and a palladium catalyst to form a new carbon-carbon bond.
-
Mizoroki-Heck Reactions : Boronic acids can also be used in Mizoroki-Heck reactions . This is another type of palladium-catalyzed cross coupling reaction, which is used to form carbon-carbon double bonds. In this reaction, a boronic acid reacts with an alkene in the presence of a base and a palladium catalyst to form a new carbon-carbon double bond.
-
Synthesis of Biarylketones and Phthalides : Boronic acids can be used in the synthesis of biarylketones and phthalides . These compounds are often used in the synthesis of various pharmaceuticals and other organic compounds.
-
Cross-Coupling Reactions with Diazoesters or Potassium Cyanate : Boronic acids can react with diazoesters or potassium cyanate in cross-coupling reactions . These reactions can be used to form carbon-nitrogen and carbon-oxygen bonds, which are important in the synthesis of various organic compounds.
Safety And Hazards
- Avoid contact with skin and eyes.
- Provide appropriate exhaust ventilation where dust is formed.
- Normal fire protection measures apply.
将来の方向性
Research on this compound could explore its applications in catalysis, materials science, and drug discovery. Further investigations into its reactivity and potential derivatives are warranted.
Please note that while I’ve provided a comprehensive overview, specific details may vary based on experimental conditions and research findings. For more precise information, consult relevant scientific literature12. 🌟
特性
IUPAC Name |
[3-chloro-4-[(2-chlorophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BCl2O3/c15-11-4-2-1-3-9(11)8-19-13-6-5-10(14(17)18)7-12(13)16/h1-7,17-18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCZZSFOCSCENS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC2=CC=CC=C2Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584549 | |
| Record name | {3-Chloro-4-[(2-chlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid | |
CAS RN |
870777-26-7 | |
| Record name | {3-Chloro-4-[(2-chlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 870777-26-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Thieno[3,2-b:4,5-b']bis[1]benzothiophene](/img/structure/B1590991.png)
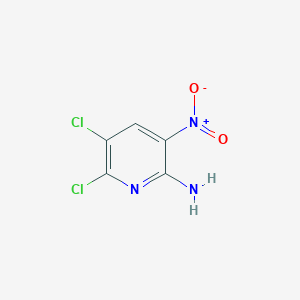
![Dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarbaldehyde](/img/structure/B1590994.png)


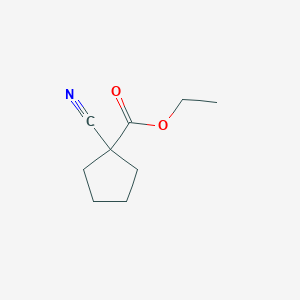
![Ethyl furo[3,2-b]pyridine-6-carboxylate](/img/structure/B1591001.png)
![4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1591004.png)
